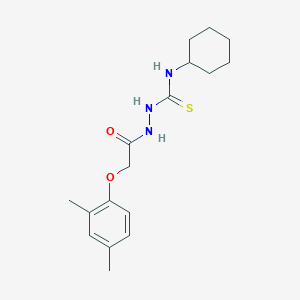
1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (referred to as Compound A) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-Benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in structure-activity relationship studies. For instance, compounds structurally similar to it, like 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, have been synthesized as potent and selective human CB1 inverse agonists. These compounds, including analogs 10d and 16c, exhibit significant biological activities (Meurer et al., 2005).
Spectroscopic Investigations
Spectroscopic studies, particularly involving dihydropyridines similar to this compound, have been conducted. Research like the spectroscopic investigation of dihydronicotinamides indicates that the absorption at around 340 nm suggests effective conjugation between the dihydropyridine and carboxamide π-system. Such studies help in understanding the conformation and electronic properties of these compounds (Fischer, Fleckenstein, & Hönes, 1988).
Antibacterial and Antioxidant Applications
Research has been conducted on new series of 1,4-dihydropyridines, including the synthesis of various derivatives which exhibit effective antibacterial and antioxidant functions. These studies highlight the potential medical and pharmacological applications of compounds structurally related to 1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Ghorbani‐Vaghei et al., 2016).
Chiral Auxiliaries in Asymmetric Synthesis
Compounds structurally similar to this chemical are used as chiral auxiliaries in the asymmetric synthesis of amino acids. For example, the compound (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide and its analogs have been used for the stereoselective synthesis of α-methyl-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).
Polyamides and Poly(amide-imide)s Synthesis
The synthesis of polyamides and poly(amide-imide)s, where compounds like 1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could potentially act as intermediates or structural models, is an area of research. These synthesized polymers have shown enhanced thermal stability and solubility, indicating their usefulness in various industrial and material science applications (Saxena et al., 2003).
Synthesis of New Aromatic Polyamides
Research on the synthesis of new aromatic polyamides containing n-alkylphenylimide units fused to the main chain has been conducted. These studies are important for developing materials with enhanced thermal stability and excellent solubility, which could have various practical applications (Choi & Jung, 2004).
Eigenschaften
IUPAC Name |
1-benzyl-N-(2,3-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-9-4-10-16(17(15)21)22-18(24)14-8-5-11-23(19(14)25)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAXFPSDPWSDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)


![Tert-butyl 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2513515.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)
![(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide](/img/structure/B2513517.png)
![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)